molecular formula C10H17NO2 B8757001 Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B8757001
M. Wt: 183.25 g/mol
InChI Key: QMFMSAHRXOTOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9/h2-7,11H2,1H3

InChI Key

QMFMSAHRXOTOMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)(CC2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-(benzyloxycarbonylamino)bicyclo-[3.2.1]octane-1-carboxylate (10 g) in methanol (150 mL) was added 10% Pd/C (1 g) and the reaction mixture was stirred under H2 (1 atm) at room temperature overnight. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated. The residue was treated with aqueous HCl (2N, 200 mL) at 0° C. and then extracted with ethyl acetate (3×100 mL) to remove organic impurities. The aqueous phase was adjusted to pH 9-10 with Sat. Na2CO3 and extracted with dichloromethane/methanol (10/1, 3×100 mL). The combined organic layer was washed with water (100 mL) and brine (100 mL), dried over sodium sulfate and concentrated under reduced pressure to afford 2.98 g of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate as a yellow oil. ESI-MS m/z: 184 (M+H)+.
Name
methyl 5-(benzyloxycarbonylamino)bicyclo-[3.2.1]octane-1-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylate (10 g, 31.5 mmol) in EtOH (50 mL) was added Pd/C (900 mg) under H2 atmosphere at room temperature and stirred overnight. The reaction mixture was filtered through Celite. The filtrate was concentrated under reduced pressure to afford 5.5 g (96%) of the crude title compound, methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate, as a colorless oil. ESI-MS m/z: 184 (M+H)+.
Name
5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.